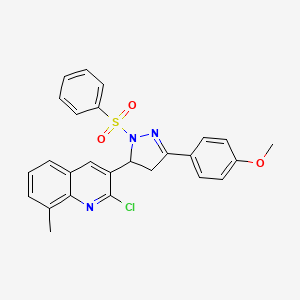

2-chloro-3-(3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline

Description

The target compound features a quinoline core substituted at the 2-position with chlorine, 8-methyl, and 3-position with a pyrazoline ring bearing 4-methoxyphenyl and phenylsulfonyl groups. This structure combines electron-withdrawing (Cl, sulfonyl) and electron-donating (methoxy) substituents, which may influence its electronic properties, solubility, and biological interactions. While direct pharmacological data for this compound is unavailable, analogs with pyrazole/quinoline scaffolds demonstrate bioactivity, such as analgesic and antimicrobial effects .

Properties

IUPAC Name |

3-[2-(benzenesulfonyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O3S/c1-17-7-6-8-19-15-22(26(27)28-25(17)19)24-16-23(18-11-13-20(33-2)14-12-18)29-30(24)34(31,32)21-9-4-3-5-10-21/h3-15,24H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUZAGMGTDQZLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3S(=O)(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-chloro-3-(3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Molecular Formula

- Molecular Formula : C24H21ClN2O3S2

- Molecular Weight : 485.02 g/mol

Structural Characteristics

The compound contains a quinoline core, which is substituted with various functional groups that may contribute to its biological activity. The presence of the chlorine atom , methoxy group , and sulfonyl moiety are particularly noteworthy as they can influence the compound's interaction with biological targets.

Pharmacological Profile

Research indicates that this compound may exhibit several pharmacological activities, including:

The exact mechanism of action for this compound remains to be fully elucidated. However, based on similar compounds:

- The inhibition of cyclooxygenase (COX) enzymes may play a significant role in its anti-inflammatory effects.

- Interaction with specific cellular receptors or enzymes involved in cancer pathways could also contribute to its anticancer effects.

In Vitro Studies

In vitro studies on related pyrazole derivatives have shown promising results:

- A study reported that certain pyrazole derivatives exhibited IC50 values as low as 0.011 μM against COX-II, indicating potent inhibitory activity . Although specific data for the target compound is not available, it is reasonable to hypothesize similar activity based on structural similarities.

In Vivo Studies

While direct in vivo studies on this specific compound are scarce, related compounds have demonstrated efficacy in animal models:

- For instance, a series of pyrazole derivatives were evaluated for their anti-inflammatory effects in rodent models, showing significant reductions in inflammation markers . This suggests that the target compound may also possess similar biological efficacy.

Comparative Analysis

To provide a clearer understanding of the biological activity, a comparative analysis with known compounds is presented below:

| Compound Name | Structure Type | IC50 (μM) | Activity |

|---|---|---|---|

| PYZ3 | Pyrazole | 0.011 | COX-II Inhibitor |

| PYZ4 | Modified Pyrazole | 0.2 | COX-II Inhibitor |

| Target Compound | Quinoline-Pyrazole | TBD | TBD |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Comparisons

6-Chloro-3-[5-(3-Methoxy-8-Methyl-4-Quinolyl)-1-Phenyl-4,5-Dihydro-1H-Pyrazol-3-yl]-2-Methyl-4-Phenylquinoline (C36H29ClN4O)

- Key Differences: Lacks the phenylsulfonyl group but shares the quinoline-pyrazole backbone with chlorine and methoxy substituents.

- Crystal Data: Monoclinic system (P21/c), Z = 4, V = 2897.6 ų, Dx = 1.305 Mg/m³ . Bond angles (e.g., C19–C18–H18 ≈ 120°) and torsion angles (e.g., −179.46° for certain dihedrals) suggest a planar pyrazole ring and twisted quinoline moiety .

4-[3-(Biphenyl-4-yl)-1-Phenyl-4,5-Dihydro-1H-Pyrazol-5-yl]-3-(4-Methoxyphenyl)-1-Phenyl-1H-Pyrazole Dioxane Monosolvate

- Key Differences: Replaces quinoline with a biphenyl group and includes a dioxane solvent molecule.

- Pharmacological Relevance : Pyrazoline analogs like this exhibit analgesic activity due to nitrogen-rich heterocycles interacting with CNS targets .

- Structural Insight : The biphenyl group may enhance π-π stacking in receptor binding, whereas the target compound’s sulfonyl group could improve metabolic stability.

Electronic and Steric Effects of Substituents

- This could enhance reactivity in nucleophilic environments or binding to enzymes like cyclooxygenase .

- Chlorine vs. Trifluoromethyl : ’s compound (5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) shows that CF3 groups increase hydrophobicity, whereas Cl in the target compound balances lipophilicity and polarity .

Crystallographic Methodology

- Software : Structures of analogs were refined using SHELXL, a gold-standard program for small-molecule crystallography . Parameters such as bond lengths and angles are highly reliable due to robust refinement algorithms.

- Data Quality : High-resolution data (θ = 2.3–32.7°, R-factor = 0.17 mm⁻¹) in ensures accuracy in geometric comparisons .

Pharmacological Potential (Inferred from Analogs)

- Pyrazole/Pyrazoline Core : Common in bioactive compounds; e.g., biphenyl-pyrazoline derivatives show analgesic activity . The target compound’s sulfonyl group may modulate selectivity toward inflammatory targets.

- Quinoline Moiety: Known for antimalarial and anticancer roles. The 8-methyl and 2-chloro substituents could enhance membrane permeability or intercalation into DNA.

Data Tables

Table 1: Structural and Crystallographic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.